2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid 2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1267297-25-5
VCID: VC6457296
InChI: InChI=1S/C10H8F2N2O2/c1-5-13-8-2-6(11)7(12)3-9(8)14(5)4-10(15)16/h2-3H,4H2,1H3,(H,15,16)
SMILES: CC1=NC2=CC(=C(C=C2N1CC(=O)O)F)F
Molecular Formula: C10H8F2N2O2
Molecular Weight: 226.183

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid

CAS No.: 1267297-25-5

Cat. No.: VC6457296

Molecular Formula: C10H8F2N2O2

Molecular Weight: 226.183

* For research use only. Not for human or veterinary use.

2-(5,6-difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acid - 1267297-25-5

Specification

CAS No. 1267297-25-5
Molecular Formula C10H8F2N2O2
Molecular Weight 226.183
IUPAC Name 2-(5,6-difluoro-2-methylbenzimidazol-1-yl)acetic acid
Standard InChI InChI=1S/C10H8F2N2O2/c1-5-13-8-2-6(11)7(12)3-9(8)14(5)4-10(15)16/h2-3H,4H2,1H3,(H,15,16)
Standard InChI Key OTMOXUQANGOJJM-UHFFFAOYSA-N
SMILES CC1=NC2=CC(=C(C=C2N1CC(=O)O)F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzodiazole ring system (1H-1,3-benzodiazol-1-yl) substituted with two fluorine atoms at the 5- and 6-positions, a methyl group at the 2-position, and an acetic acid side chain at the 1-position. This arrangement confers unique electronic and steric properties, influencing its reactivity and solubility .

Key Structural Attributes:

  • Benzodiazole Core: A bicyclic structure with two nitrogen atoms at the 1- and 3-positions.

  • Fluorine Substituents: Electron-withdrawing groups that enhance metabolic stability and modulate lipophilicity.

  • Acetic Acid Moiety: Provides a carboxylic acid functional group for further derivatization.

Physicochemical Properties

The compound’s physical properties are critical for its handling and application:

PropertyValueSource
Molecular Weight226.18 g/mol
Melting PointNot reported
Boiling Point440.4±0.0 °C (predicted)
Density1.5±0.0 g/cm³
SolubilitySoluble in polar organic solvents
LogP (Partition Coefficient)1.71 (predicted)

The high predicted boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from the acetic acid group .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves cyclization reactions of substituted benzene precursors. One reported method utilizes:

  • Precursor Functionalization: Introduction of fluorine and methyl groups via electrophilic substitution.

  • Cyclization: Formation of the benzodiazole ring using reagents such as azobisisobutyronitrile (AIBN) under reflux conditions .

  • Acetic Acid Side Chain Attachment: Alkylation or nucleophilic substitution to introduce the acetic acid moiety .

Example Reaction Scheme:

C7H5F2N2+ClCH2COOHBaseC10H8F2N2O2+HCl\text{C}_7\text{H}_5\text{F}_2\text{N}_2 + \text{ClCH}_2\text{COOH} \xrightarrow{\text{Base}} \text{C}_{10}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{O}_{2} + \text{HCl}

Industrial Optimization

For large-scale production, continuous flow reactors and automated systems are employed to enhance yield and consistency. Solvent selection prioritizes environmental and cost considerations, with 1-propanol and triethylamine commonly used .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block for:

  • Heterocyclic Derivatives: Fluorinated benzodiazoles are precursors for ligands in catalysis .

  • Pharmaceutical Intermediates: Functionalization of the acetic acid group enables drug candidate synthesis .

Comparative Bioactivity:

CompoundActivityIC₅₀/MIC
2-(5,6-Difluoro-2-methyl-1H-1,3-benzodiazol-1-yl)acetic acidUnder investigationN/A
2-Fluoro-analogEnhanced antimicrobialMIC: 16 µg/mL
Benzimidazole derivativesVariable anticancerIC₅₀: 20 µM

Future Directions

Research priorities include:

  • Biological Screening: Expanded studies on antimicrobial and anticancer efficacy.

  • Material Science Applications: Development of fluorinated polymers for electronics.

  • Environmental Impact: Assessing biodegradation and ecotoxicity.

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